8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 497867-71-7) is a synthetic purine derivative with a molecular formula of C₂₁H₁₅ClFN₅O₂ and a molecular weight of 423.83 g/mol . Its structure features a 1H-imidazo[2,1-f]purine-2,4-dione core substituted with:
- A 3-chlorophenyl group at position 6.
- A 4-fluorophenyl group at position 5.
- Methyl groups at positions 1 and 2.
The compound is commercially available for research purposes and has been explored for its interactions with serotonin receptors (e.g., 5-HT₁ₐ) and phosphodiesterases (PDEs) .
Properties
IUPAC Name |
6-(3-chlorophenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-25-18-17(19(29)26(2)21(25)30)27-11-16(12-6-8-14(23)9-7-12)28(20(27)24-18)15-5-3-4-13(22)10-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIPPIOEQFNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , a derivative of imidazo[2,1-f]purine, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26ClFN6O2
- Molecular Weight : 497.0 g/mol
- IUPAC Name : 7-[(3-chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Serotonin Receptors : It exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : The compound has shown weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides and play a role in various physiological processes .
Antidepressant and Anxiolytic Effects
Preliminary pharmacological studies indicate that the compound may possess antidepressant and anxiolytic properties. In vivo tests demonstrated that it exhibited significant effects in the forced swim test (FST) in mice, suggesting potential for treating depression . Furthermore, its efficacy was reported to be greater than that of diazepam in terms of anxiolytic effects at similar dosages .
Case Studies and Research Findings
- Pharmacological Evaluation : A study synthesized various derivatives of imidazo[2,1-f]purine and evaluated their pharmacological profiles. The results highlighted that compounds with similar structures exhibited significant receptor binding affinities and promising antidepressant activities in animal models .
- Molecular Docking Studies : Molecular modeling studies have elucidated the binding interactions of the compound with serotonin receptors. These studies provide insights into how structural modifications can enhance receptor affinity and selectivity, guiding future drug design efforts .
Comparative Analysis
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Antimicrobial Activity |
|---|---|---|---|
| 8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Yes | Yes | Potential (analogous data) |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Yes | Greater than Diazepam | Not specified |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential antidepressant and anxiolytic properties. Preliminary studies suggest that it may interact with serotonin receptors, which are crucial in mood regulation. The unique structural features allow for potential modifications that could enhance its therapeutic efficacy.
Case Study:
Research on imidazopurinedione derivatives indicates their ability to modulate neurotransmitter systems, which may lead to advancements in treatments for mood disorders. The specific interaction mechanisms remain under investigation but show promise for future drug development.
Studies have shown that derivatives of imidazopurines can exhibit various biological activities, including:
- Antitumor Effects: Some derivatives demonstrate cytotoxicity against cancer cell lines.
- Antimicrobial Properties: Potential applications in combating bacterial infections have been noted.
Data Table: Biological Activities of Imidazopurines
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Cytotoxicity against cancer cells | |
| Antimicrobial | Activity against specific bacteria |
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Routes:
Common methods involve multi-step reactions starting from simpler purine derivatives. Techniques such as:
- Recrystallization
- Chromatography
These methods are optimized for yield and purity to facilitate further applications in research and industry.
Material Science
The compound's unique structure has potential applications in developing new materials with specific properties. Its stability and reactivity can be harnessed in creating polymers or nanomaterials with tailored functionalities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Observations :
- The target compound uniquely combines 3-chlorophenyl (electron-withdrawing) and 4-fluorophenyl (moderate polarity) groups, optimizing steric and electronic interactions for receptor binding .
- Compound 1 () has a larger molecular weight due to its ethoxyethyl chain, which may reduce membrane permeability compared to the target compound .
- Compound 5 () incorporates a dihydroisoquinolinyl group, enhancing PDE4B1/PDE10A inhibition but increasing metabolic complexity .
Pharmacological and Functional Comparisons
Key Observations :
- The target compound shows moderate 5-HT₁ₐ affinity , comparable to AZ-853/AZ-861 but with less α₁-adrenergic side effects .
- Compound 5 () exhibits dual receptor and enzyme inhibition, making it a candidate for neurodegenerative diseases, unlike the target compound’s focus on mood disorders .
- Substitutions at position 8 (e.g., alkyl chains vs. aryl groups) critically influence PDE selectivity and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer : Utilize regioselective alkylation of purine-dione scaffolds followed by Suzuki-Miyaura cross-coupling to introduce aryl substituents. Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and purify intermediates using column chromatography with gradient elution. Evidence from analogous compounds suggests microwave-assisted synthesis may reduce reaction times by 30–40% compared to conventional heating .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Combine H/C NMR to identify methyl group environments (e.g., δ 3.2–3.5 ppm for N-methyl protons) and NOESY experiments to confirm spatial proximity of chlorophenyl/fluorophenyl groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate molecular weight (expected [M+H]: ~438.1 Da). X-ray crystallography of closely related derivatives (e.g., 1H-imidazo[2,1-f]purine-diones) provides reference for bond angles and torsion parameters .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating 5-HT1A/5-HT7 receptor selectivity in vitro?
- Methodological Answer : Conduct competitive binding assays using H-8-OH-DPAT (5-HT1A) and H-SB-269970 (5-HT7) in transfected HEK293 cells. Normalize data to reference ligands (e.g., WAY-100635 for 5-HT1A). For functional activity, measure cAMP accumulation via BRET-based biosensors. Note that fluorinated arylpiperazinyl derivatives often show 5-HT1A Ki < 20 nM but weaker 5-HT7 affinity (Ki > 100 nM), requiring careful statistical analysis of selectivity ratios .
Q. How can contradictions between receptor affinity and in vivo efficacy (e.g., antidepressant activity) be resolved?
- Methodological Answer : Address discrepancies by evaluating off-target effects (e.g., PDE4B/PDE10A inhibition) using fluorescence polarization assays. For example, fluorophenyl-substituted analogs may exhibit PDE IC > 10 µM, suggesting receptor-mediated mechanisms dominate in vivo. Pharmacokinetic profiling (e.g., metabolic stability in human liver microsomes) can clarify bioavailability limitations .
Q. What computational approaches are effective for predicting ligand-receptor binding modes?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using 5-HT1A crystal structures (PDB: 6WGT). Prioritize poses where the chlorophenyl group occupies hydrophobic subpockets and the fluorophenyl moiety interacts with Ser199/Val235 via van der Waals forces. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
Q. How should forced swim test (FST) protocols be designed to assess antidepressant-like activity?
- Methodological Answer : Administer the compound orally (2.5–5 mg/kg) to male C57BL/6 mice 60 min pre-test. Compare immobility time reductions against vehicle controls (e.g., 10% DMSO in saline) and reference drugs (imipramine, 15 mg/kg). Include open-field tests to rule out locomotor confounders. Dose-dependent reductions >30% (p < 0.01, ANOVA with Tukey post hoc) indicate significant efficacy .
Q. What strategies improve metabolic stability without compromising 5-HT1A affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Assess stability using human liver microsomes (HLM) with NADPH cofactor; aim for t > 60 min. Lipophilicity (logP) optimization via micellar electrokinetic chromatography (MEKC) can balance membrane permeability and metabolic resistance. For example, N-methylation at position 3 enhances stability while retaining Ki < 25 nM .
Data Analysis & Validation Questions
Q. How can QSAR models guide structural modifications to enhance phosphodiesterase (PDE) inhibition?
- Methodological Answer : Develop 3D-QSAR using CoMFA/CoMSIA on a dataset of imidazo-purine-dione derivatives. Focus on electrostatic (30%) and steric (45%) field contributions. Validate models with leave-one-out cross-validation (q > 0.5) and external test sets (r > 0.6). Substituents at position 7 (e.g., nitro groups) may enhance PDE4B binding but reduce 5-HT1A affinity, necessitating trade-off analysis .
Q. What statistical methods are appropriate for reconciling conflicting in vitro/in vivo data?
- Methodological Answer : Apply multivariate regression to correlate receptor affinity (pKi), logP, and HLM stability with FST outcomes. Use partial least squares (PLS) regression to identify dominant variables. For example, 5-HT1A pKi and logP may account for 70% of efficacy variance, while PDE IC contributes minimally .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
